molecular formula C13H24N2O2 B12830832 tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate

tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate

Cat. No.: B12830832
M. Wt: 240.34 g/mol
InChI Key: CAJBJWXCHNBSKG-TVUZUIDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate is a chemical compound known for its unique bicyclic structure. This compound is often used in various scientific research applications due to its stability and reactivity. It is a member of the carbamate family, which is derived from the reaction of an amine with a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate typically involves the protection of the amine group, followed by the formation of the bicyclic ring and subsequent deprotection of the amine group. The carbamate group is then introduced using tert-butyl chloroformate. The reaction conditions often involve the use of bases such as sodium hydride and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl chloroformate for carbamate formation, sodium hydride for deprotonation, and dichloromethane as a solvent. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can yield amines or hydrocarbons .

Scientific Research Applications

tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate involves its interaction with molecular targets such as enzymes. The compound can act as a reversible inhibitor, binding to the active site of an enzyme and preventing it from carrying out its normal function. This inhibition can lead to a decrease in enzyme activity and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate
  • tert-Butyl N-{5-oxobicyclo[2.2.2]octan-2-yl}carbamate
  • tert-Butyl N-{1-formyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate

Uniqueness

tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate is unique due to its specific stereochemistry and the presence of the bicyclic structure. This uniqueness contributes to its distinct reactivity and stability, making it valuable in various research applications .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-[(2S,3S)-3-amino-2-bicyclo[2.2.2]octanyl]carbamate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-9-6-4-8(5-7-9)10(11)14/h8-11H,4-7,14H2,1-3H3,(H,15,16)/t8?,9?,10-,11-/m0/s1

InChI Key

CAJBJWXCHNBSKG-TVUZUIDESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@H](C2CCC1CC2)N

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC(C1N)CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.